molecular formula C23H24N6O3 B2917464 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941945-91-1

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2917464
CAS No.: 941945-91-1
M. Wt: 432.484
InChI Key: MECWXJBYKPQCKC-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a nitro group, and a benzamide moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative and the subsequent formation of the benzamide linkage. One common synthetic route includes:

  • Preparation of 4-methylpiperazine: : This can be achieved through the reaction of piperazine with methyl iodide under basic conditions.

  • Formation of the pyridazine core: : The pyridazine ring can be constructed through a cyclization reaction involving appropriate precursors.

  • Attachment of the phenyl group: : The phenyl group can be introduced via a nucleophilic substitution reaction.

  • Introduction of the nitro group: : The nitration of the benzene ring can be performed using nitric acid and sulfuric acid.

  • Formation of the benzamide linkage: : The final step involves the reaction of the nitrobenzene derivative with an amine under condensation conditions to form the benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

  • Substitution: : The piperazine ring can undergo substitution reactions with different electrophiles.

  • Condensation: : The benzamide moiety can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Iron powder, hydrochloric acid, hydrogen gas with a catalyst.

  • Substitution: : Alkyl halides, strong bases.

  • Condensation: : Carboxylic acids, amines, condensing agents like DCC (dicyclohexylcarbodiimide).

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Alkylated piperazines.

  • Condensation: : Amides, imides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: : It has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.

  • Industry: : It can be used in the production of advanced materials and as a building block for various chemical products.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both a nitro group and a piperazine ring. Similar compounds include:

  • Imatinib: : A well-known anticancer drug that also contains a piperazine ring.

  • Piperazine derivatives: : Various piperazine-based compounds used in pharmaceuticals and agrochemicals.

  • Nitrobenzamide derivatives: : Compounds used in the development of anti-inflammatory and anticancer agents.

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different biological activities and applications.

Properties

IUPAC Name

4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECWXJBYKPQCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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